3-(9-Anthryl)-2-oxopropanoic Acid
Description
3-(9-Anthryl)-2-oxopropanoic acid is a specialized α-keto acid derivative featuring a 9-anthracenyl substituent at the β-position.
Properties
Molecular Formula |
C17H12O3 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
3-anthracen-9-yl-2-oxopropanoic acid |
InChI |
InChI=1S/C17H12O3/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,19,20) |
InChI Key |
BHKHGTDONQJOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Anthryl)-2-oxopropanoic Acid typically involves the reaction of 9-anthraldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product . Another approach includes the use of 9-anthraldehyde oxime as an intermediate, which can be further transformed into the target compound through various synthetic steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(9-Anthryl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield anthracene derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(9-Anthryl)-2-oxopropanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism by which 3-(9-Anthryl)-2-oxopropanoic Acid exerts its effects involves interactions with various molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Supramolecular Properties
The anthryl group in 3-(9-Anthryl)-2-oxopropanoic acid plays a critical role in directing molecular packing. Unlike analogs such as 3-(4-biphenylyl)-2-oxopropanoic acid (linear packing via hydrogen bonds and π-interactions) or 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid (flexible, non-aromatic substituent), the anthryl moiety promotes discrete, non-columnar assemblies due to steric hindrance and π-π stacking . For example:
- Compound 3 (3-(9-anthryl)phenyl analog) forms linear structures instead of tweezers-like conformers, highlighting the anthryl group’s steric influence .
- 3-(4-Methoxyphenyl)-2-oxopropanoic acid (MPOPA) lacks the extended aromatic system, leading to weaker π-interactions and different substrate specificity in enzyme binding .
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The anthryl group reduces aqueous solubility compared to polar derivatives like 3-(3-hydroxyphenyl)-2-oxopropanoic acid .
- Reactivity: Brominated analogs (e.g., 3-(2-bromophenyl)-2-oxopropanoic acid) exhibit enhanced electrophilicity for cross-coupling reactions, whereas the anthryl group’s steric bulk may limit such reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
